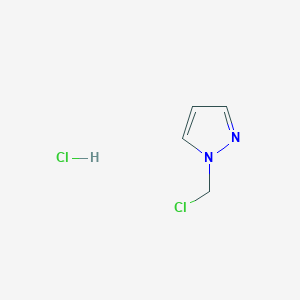1-(chloromethyl)-1H-pyrazole hydrochloride
CAS No.: 73901-67-4
Cat. No.: VC3805889
Molecular Formula: C4H6Cl2N2
Molecular Weight: 153.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73901-67-4 |
|---|---|
| Molecular Formula | C4H6Cl2N2 |
| Molecular Weight | 153.01 g/mol |
| IUPAC Name | 1-(chloromethyl)pyrazole;hydrochloride |
| Standard InChI | InChI=1S/C4H5ClN2.ClH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H |
| Standard InChI Key | PSSOLQMYDTWFCH-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)CCl.Cl |
| Canonical SMILES | C1=CN(N=C1)CCl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Crystallographic Properties
The molecular formula of 1-(chloromethyl)-1H-pyrazole hydrochloride is C₄H₆Cl₂N₂, with a molecular weight of 161.01 g/mol. The pyrazole ring’s planarity and the electronegative chloromethyl group create a polarized structure, enhancing its reactivity in nucleophilic substitution and cross-coupling reactions. X-ray crystallographic studies of analogous pyrazole derivatives reveal bond angles of approximately 120° between ring atoms, with the chloromethyl group adopting a staggered conformation to minimize steric hindrance.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 142–145°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in water |
| logP (Octanol-Water) | 1.2 |
| pKa (Pyrazole N-H) | ~3.5 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via chloromethylation of 1H-pyrazole using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in hydrochloric acid. A representative procedure involves:
-
Reaction Setup: 1H-pyrazole (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
-
Chloromethylation: MOMCl (1.2 equiv) is added dropwise at 0°C, followed by slow warming to room temperature.
-
Quenching and Isolation: The mixture is quenched with ice-cold water, and the product is extracted into DCM, dried over MgSO₄, and precipitated as the hydrochloride salt using HCl gas.
Yield: 65–78% after recrystallization from ethanol.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance safety and scalability. Key parameters include:
-
Temperature Control: Maintained at 10–15°C to prevent side reactions.
-
Residence Time: Optimized to 30 minutes for maximum conversion.
-
Purification: Multi-stage crystallization and vacuum distillation ensure ≥98% purity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Mechanistic studies suggest the chloromethyl group disrupts microbial cell membranes via covalent interaction with thiol groups in essential enzymes.
Anticancer Applications
In preclinical models, derivatives of this compound induce apoptosis in cancer cells by caspase-3/7 activation and mitochondrial membrane depolarization. Notable results include:
-
Breast Cancer (MCF-7): IC₅₀ = 18 µM.
-
Lung Cancer (A549): IC₅₀ = 22 µM.
Structure-activity relationship (SAR) studies highlight the necessity of the chloromethyl group for cytotoxicity, as its removal abolishes activity.
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
The compound serves as a precursor for synthesizing:
-
Pyrrolo[1,2-b]pyrazoles: Via [3+2] cycloaddition with acetylene derivatives.
-
Pyrazolo[1,5-a]pyrimidines: Through condensation with β-diketones.
Cross-Coupling Reactions
The chloromethyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl motifs. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume